Cas no 56675-07-1 (6-hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitr Ile)

6-hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitr Ile structure
56675-07-1 structure
Product name:6-hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitr Ile
CAS No:56675-07-1
MF:C10H12N2O2
MW:192.21448
CID:1600003
PubChem ID:704165

6-hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitr Ile Chemical and Physical Properties

Names and Identifiers

    • 6-hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitr Ile
    • 1-(3-allyl-2,6-dihydroxyphenyl)ethan-1-one
    • CTK4D5123
    • AC1LD75D
    • 3-allyl-2,6-dihydroxyacetophenone
    • 2,6-dihydroxy-4-methyl-5-propyl-nicotinonitrile
    • AG-E-24579
    • BTB10014
    • 2,6-Dihydroxy-3-allyl-acetophenon
    • 2,6-Dihydroxy-3-cyan-4-methyl-5-propyl-pyridin
    • 1-(3-allyl-2,6-dihydroxyphenyl)ethanone
    • SureCN9740660
    • 2,6-dihydroxy-3-allylacetophenone
    • SCHEMBL9771850
    • LPOHMYSTVUMOPY-UHFFFAOYSA-N
    • LS-09758
    • EN300-186562
    • 2-hydroxy-4-methyl-6-oxo-1-propylpyridine-3-carbonitrile
    • DB-140721
    • SB85171
    • CCG-113299
    • SR-01000503935
    • 3-cyano-6-hydroxy-4-methyl-1-propyl-2(1H)-pyridinone
    • Oprea1_054983
    • 56675-07-1
    • 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-propyl-
    • AKOS000444872
    • 54481-10-6
    • MFCD00638423
    • 6-hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile
    • 3-Cyano-4-Methyl-6-Hydroxy-N-Propyl Pyridone
    • DB-366389
    • SR-01000503935-1
    • Z57465232
    • CS-0214673
    • F0918-3680
    • AT19267
    • Oprea1_807166
    • ALBB-028116
    • SCHEMBL6136816
    • AKOS000445182
    • STK743008
    • Inchi: InChI=1S/C10H12N2O2/c1-3-4-12-9(13)5-7(2)8(6-11)10(12)14/h5,14H,3-4H2,1-2H3
    • InChI Key: LPOHMYSTVUMOPY-UHFFFAOYSA-N
    • SMILES: CCCN1C(=O)C=C(C(=C1O)C#N)C

Computed Properties

  • Exact Mass: 192.089877630g/mol
  • Monoisotopic Mass: 192.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 64.3Ų

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd